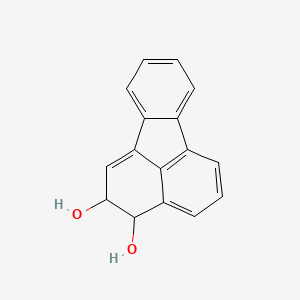
7,12-Dioxa-4-azonia-2-silatetradecan-14-aminium, 8,11-dioxo-N,N,2,2,4,4-hexamethyl-N-((trimethylsilyl)methyl)-, diiodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,12-Dioxa-4-azonia-2-silatetradecan-14-aminium, 8,11-dioxo-N,N,2,2,4,4-hexamethyl-N-((trimethylsilyl)methyl)-, diiodide is a complex organic compound with a unique structure that includes silicon, nitrogen, and iodine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7,12-Dioxa-4-azonia-2-silatetradecan-14-aminium, 8,11-dioxo-N,N,2,2,4,4-hexamethyl-N-((trimethylsilyl)methyl)-, diiodide involves multiple steps. The process typically starts with the preparation of the core structure, followed by the introduction of functional groups. Common reagents used in the synthesis include dimethyl(trimethylsilylmethyl)amine and ethylene oxide. The reaction conditions often involve controlled temperatures and the use of catalysts to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place. The use of advanced techniques such as chromatography and spectroscopy ensures the final product meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions
7,12-Dioxa-4-azonia-2-silatetradecan-14-aminium, 8,11-dioxo-N,N,2,2,4,4-hexamethyl-N-((trimethylsilyl)methyl)-, diiodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides.
Reduction: Reduction reactions can lead to the formation of amines and other reduced products.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts. The reaction conditions typically involve specific temperatures, pressures, and pH levels to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted compounds .
Applications De Recherche Scientifique
7,12-Dioxa-4-azonia-2-silatetradecan-14-aminium, 8,11-dioxo-N,N,2,2,4,4-hexamethyl-N-((trimethylsilyl)methyl)-, diiodide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties and potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials .
Mécanisme D'action
The mechanism of action of 7,12-Dioxa-4-azonia-2-silatetradecan-14-aminium, 8,11-dioxo-N,N,2,2,4,4-hexamethyl-N-((trimethylsilyl)methyl)-, diiodide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include signal transduction and metabolic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[4-[2-[Dimethyl(trimethylsilylmethyl)azaniumyl]ethoxy]-4-oxobutanoyl]oxyethyl-dimethyl-(trimethylsilylmethyl)azanium diiodide
- 2,2’-[(1,4-dioxobutane-1,4-diyl)bis(oxy)]bis{N,N-dimethyl-N-[(trimethylsilyl)methyl]ethanaminium} diiodide
Uniqueness
What sets 7,12-Dioxa-4-azonia-2-silatetradecan-14-aminium, 8,11-dioxo-N,N,2,2,4,4-hexamethyl-N-((trimethylsilyl)methyl)-, diiodide apart is its unique combination of silicon, nitrogen, and iodine atoms, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
95521-08-7 |
|---|---|
Formule moléculaire |
C20H46I2N2O4Si2 |
Poids moléculaire |
688.6 g/mol |
Nom IUPAC |
2-[4-[2-[dimethyl(trimethylsilylmethyl)azaniumyl]ethoxy]-4-oxobutanoyl]oxyethyl-dimethyl-(trimethylsilylmethyl)azanium;diiodide |
InChI |
InChI=1S/C20H46N2O4Si2.2HI/c1-21(2,17-27(5,6)7)13-15-25-19(23)11-12-20(24)26-16-14-22(3,4)18-28(8,9)10;;/h11-18H2,1-10H3;2*1H/q+2;;/p-2 |
Clé InChI |
QASHQUQZSPUTSR-UHFFFAOYSA-L |
SMILES canonique |
C[N+](C)(CCOC(=O)CCC(=O)OCC[N+](C)(C)C[Si](C)(C)C)C[Si](C)(C)C.[I-].[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![(4S,5R,6R)-4-ethyl-2,2,5-trimethyl-6-[(E,2R)-pent-3-en-2-yl]-1,3-dioxane](/img/structure/B13788918.png)

![(2,5-Dioxopyrrolidin-1-yl) 4-[[18-[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutoxy]-13,26-dioxo-5-heptacyclo[13.11.1.12,10.03,8.016,21.023,27.014,28]octacosa-1(27),2,4,6,8,10(28),11,14,16(21),17,19,22,24-tridecaenyl]oxy]butanoate](/img/structure/B13788925.png)
![[(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-oxochromene-3-carboxylate](/img/structure/B13788927.png)




